![molecular formula C14H8Br2 B1640891 1,2-Bis(3-bromophenyl)ethyne CAS No. 153404-60-5](/img/structure/B1640891.png)
1,2-Bis(3-bromophenyl)ethyne
Overview
Description
1,2-Bis(3-bromophenyl)ethyne is a chemical compound with the molecular formula C14H8Br2 . It is related to other nitrogen-rich organic compounds by their synthesis .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(3-bromophenyl)ethyne consists of two bromophenyl groups attached to an ethyne group . The average mass of the molecule is 336.021 Da, and the monoisotopic mass is 333.899261 Da .Physical And Chemical Properties Analysis
1,2-Bis(3-bromophenyl)ethyne is a solid crystal or powder at room temperature . It has a molecular weight of 336.03 g/mol .Scientific Research Applications
Facile Synthesis and Structural Applications
1,2-Bis(3-bromophenyl)ethyne and its derivatives serve as key intermediates in the facile synthesis of complex organic molecules. For instance, Xiao Hong Cheng, Sigurd Höger, and Dieter Fenske (2003) describe the synthesis of alkoxy-functionalized dibenzo[fg,op]naphthacenes through a palladium-catalyzed dehydrohalogenation process, highlighting its utility in creating structurally intricate organic compounds with potential applications in organic electronics and photonics (Cheng, Höger, & Fenske, 2003).
Advanced Materials for Electronic and Photonic Devices
Rongrong Hu et al. (2012) explored the synthesis and application of tetraphenylethene-containing diynes in creating hyperbranched polymers. These polymers exhibit aggregation-induced emission, making them suitable for applications in optoelectronic devices, fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).
Molecular Electronics and Sensing Applications
The work by H. Higuchi et al. (2003) on 2,2'-[2,2-Bis(4-dimethylaminophenyl)ethenyl]biphenyl derivatives demonstrates the potential of 1,2-Bis(3-bromophenyl)ethyne-based compounds in creating materials with high electrochemical bistability and vivid color changes upon electron transfer. These properties are critical for the development of electrochromic devices and molecular electronics (Higuchi et al., 2003).
Photonic and Sensory Materials
P. Lu et al. (2011) discuss the regioselective alkyne polyhydrosilylation of 1,2-bis(4-dimethylsilanylphenyl)-1,2-diphenylethene, leading to poly(silylenevinylene)s with high molecular weights and processability. These materials show aggregation-enhanced emission and can serve as highly sensitive chemosensors for explosive detection, illustrating the role of 1,2-Bis(3-bromophenyl)ethyne derivatives in sensor technology and safety applications (Lu et al., 2011).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
properties
IUPAC Name |
1-bromo-3-[2-(3-bromophenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXUXTVJTIPBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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